2-(Oxan-4-ylformamido)propanoic acid
CAS No.: 1309036-06-3; 1516949-42-0
Cat. No.: VC6775371
Molecular Formula: C9H15NO4
Molecular Weight: 201.222
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309036-06-3; 1516949-42-0 |
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Molecular Formula | C9H15NO4 |
Molecular Weight | 201.222 |
IUPAC Name | 2-(oxane-4-carbonylamino)propanoic acid |
Standard InChI | InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | DLEPCBYYGUHQCP-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NC(=O)C1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-(Oxan-4-ylformamido)propanoic acid consists of three primary components:
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A propanoic acid backbone (–CH₂–CH(COOH)–), providing carboxylic acid functionality.
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An oxane (tetrahydropyran) ring at position 2, introducing conformational rigidity.
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A formamido group (–NH–CHO) linking the oxane ring to the propanoic acid chain.
The IUPAC name, 2-(oxane-4-carbonylamino)propanoic acid, reflects this arrangement. The oxane ring adopts a chair conformation, minimizing steric strain, while the formamido group enables hydrogen bonding and participation in nucleophilic reactions.
Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₉H₁₅NO₄ |
Molecular Weight | 201.22 g/mol |
LogP (Partition Coefficient) | ~-0.5 (estimated) |
Hydrogen Bond Donors | 2 (NH and COOH groups) |
Hydrogen Bond Acceptors | 5 (carbonyl O, ether O, COOH O) |
Rotatable Bonds | 4 |
Polar Surface Area | 98.4 Ų |
The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents.
Synthesis Methods and Optimization
Synthetic Routes
The synthesis of 2-(Oxan-4-ylformamido)propanoic acid typically involves a multi-step sequence:
Step 1: Oxane Ring Formation
The oxane ring is synthesized via cyclization of 1,5-pentanediol derivatives. For example, acid-catalyzed dehydration of 1,5-pentanediol yields oxane (tetrahydropyran), which is subsequently functionalized at position 4.
Parameter | Optimal Condition | Impact on Yield |
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Solvent | Dichloromethane | Enhances coupling efficiency |
Temperature | 0–5°C (Step 2) | Minimizes side reactions |
Coupling Agent | EDCI/HOBt | 85–90% yield |
Reaction Time | 12–18 hours | Completes amide formation |
Polar aprotic solvents improve reactant solubility, while low temperatures suppress racemization during amide bond formation.
Chemical Reactivity and Functional Transformations
pH-Dependent Reactivity
The compound’s reactivity is influenced by its ionizable groups:
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Carboxylic Acid (pKa ~4.4): Deprotonates in basic conditions, forming a carboxylate anion.
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Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.
Reaction Type | Conditions | Product |
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Esterification | H₂SO₄, ROH (acidic) | Methyl/ethyl esters |
Nucleophilic Substitution | NaOH, RX (basic) | Alkylated derivatives |
Reduction | LiAlH₄ | Amine-alcohol derivative |
Stability Considerations
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Thermal Stability: Decomposes above 200°C, with decarboxylation observed under prolonged heating.
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.
Biological Activity and Mechanistic Insights
Amino Acid Mimicry
The compound’s structural similarity to alanine enables interaction with biological systems:
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Enzyme Inhibition: Competes with natural amino acids for binding to enzyme active sites (e.g., alanine racemase).
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Metabolic Pathway Modulation: May interfere with pyruvate metabolism or peptidoglycan biosynthesis in bacteria.
Application Area | Mechanism of Action | Supporting Evidence |
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Antimicrobial Agents | Disruption of cell wall synthesis | Analogous compounds show activity against Bacillus subtilis |
Anti-inflammatory Drugs | Cytokine modulation (TNF-α, IL-6) | Structural analogs reduce inflammation in murine models |
Neurological Disorders | NMDA receptor modulation | Similar amides exhibit neuroprotective effects |
In vitro studies of related formamido derivatives demonstrate IC₅₀ values of 10–50 μM against bacterial targets, suggesting therapeutic potential.
Industrial and Research Applications
Drug Discovery
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Scaffold for Analog Synthesis: The oxane ring’s rigidity and formamido group’s hydrogen-bonding capacity make it a versatile scaffold for structure-activity relationship (SAR) studies.
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Prodrug Development: Ester derivatives could improve bioavailability for oral administration.
Material Science
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Coordination Chemistry: The carbonyl and ether groups may act as ligands for metal ions, enabling applications in catalysis.
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